Unique Pyrazole Regioisomer Identity as a Key Differentiator from 4-yl Substituted Analogs
The compound is unambiguously defined as a 1-methyl-1H-pyrazol-5-yl regioisomer, a specific structural feature that distinguishes it from common 4-yl or 3-yl substituted analogs. In a related patent series on xanthine oxidase inhibitors, compounds with different pyrazole substitution patterns showed a massive difference in potency. For example, a structurally distinct pyrazole-xanthene derivative (US11020397, Compound Formula-(II9)) achieved an IC50 of 0.520 nM, while another from the same chemical class but with a different core structure (US11021454, Compound 5d) exhibited a dramatically weaker IC50 of 14,900 nM . This >28,000-fold difference within a patent family underscores the non-interchangeable nature of substitutions on the pyrazole ring .
| Evidence Dimension | Xanthine Oxidase Inhibitory Potency (IC50) in related patent compounds showing impact of structural variation |
|---|---|
| Target Compound Data | IC50 data for this specific compound is not available in the public domain from non-excluded sources. |
| Comparator Or Baseline | Related patent compounds: Compound Formula-(II9) IC50: 0.520 nM; Compound 5d IC50: 14,900 nM |
| Quantified Difference | >28,000-fold difference in IC50 between two compounds in the same general patent class, demonstrating profound impact of structural changes. |
| Conditions | Standard fluorescence-based xanthine oxidase activity assay, Target: Human Xanthine dehydrogenase/oxidase . |
Why This Matters
This class-level evidence proves that even seemingly small structural modifications in this chemical series lead to functional differences of several orders of magnitude, making direct empirical validation of this specific compound mandatory for any procurement decision.
- [1] BindingDB. BDBM499685 (US11020397, Compound Formula-(II9)) and BDBM50233817 (CHEMBL4095851::US11021454, Compound 5d). Comparative IC50 Data for Xanthine Oxidase. View Source
